molecular formula C7H8N4 B156820 5-Methyl-1H-1,2,3-benzotriazol-4-amine CAS No. 137434-61-8

5-Methyl-1H-1,2,3-benzotriazol-4-amine

Cat. No. B156820
CAS RN: 137434-61-8
M. Wt: 148.17 g/mol
InChI Key: PSSNUWSDXCWZDV-UHFFFAOYSA-N
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Description

5-Methyl-1H-1,2,3-benzotriazol-4-amine is a chemical compound with the CAS Number: 137434-61-8 . It has a molecular weight of 148.17 and its IUPAC name is 5-methyl-1H-1,2,3-benzotriazol-4-amine .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1H-1,2,3-benzotriazol-4-amine is C7H8N4 . Its average mass is 148.165 Da and its monoisotopic mass is 148.074890 Da .


Physical And Chemical Properties Analysis

5-Methyl-1H-1,2,3-benzotriazol-4-amine is a powder with a melting point of 177-178°C .

Scientific Research Applications

Stabilization of Copper(I) Complexes

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a derivative of 5-Methyl-1H-1,2,3-benzotriazol-4-amine, stabilizes copper(I) complexes. This property enhances the catalytic effect of copper(I) in various reactions, including the azide-acetylene cycloaddition .

Heterocyclic Synthesis

Being a simple and high-yielding methodology, 5-Methyl-1H-1,2,3-benzotriazol-4-amine has been successfully applied to the synthesis of six-membered nitrogen heterocycles, such as 2-vinylpiperidines. It may also be useful for synthesizing pyrrolidine and piperidine alkaloids .

Safety and Hazards

The safety information for 5-Methyl-1H-1,2,3-benzotriazol-4-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-methyl-2H-benzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSNUWSDXCWZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-1,2,3-benzotriazol-4-amine

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